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Abstract
BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor

tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of the c-Met and Axl

signaling pathways, it also demonstrates significant activity against Ron and Tyro3. These

RTKs are crucial regulators of cellular processes including proliferation, survival, migration, and

invasion. Their dysregulation is frequently implicated in tumor progression and metastasis,

making them attractive targets for cancer therapy. This technical guide provides an in-depth

overview of the BMS-777607 signaling pathway inhibition, including its mechanism of action,

quantitative efficacy data, detailed experimental protocols, and a summary of its preclinical and

early clinical development.

Introduction
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), and

the TAM (Tyro3, Axl, Mer) family of receptors are key drivers in oncology. Overexpression and

aberrant activation of these pathways are associated with poor prognosis and resistance to

conventional therapies in a variety of solid tumors, including glioblastoma, prostate cancer, and

breast cancer.[1][2] BMS-777607 has emerged as a critical tool for investigating the therapeutic

potential of targeting these pathways.
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Mechanism of Action
BMS-777607 functions as a selective, ATP-competitive inhibitor of the kinase activity of c-Met

and other related kinases.[3][4] By binding to the ATP-binding pocket of the kinase domain, it

prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking

downstream signaling cascades.[2][4] This inhibition leads to the attenuation of key cellular

functions that promote cancer progression.[2][5]

Kinase Selectivity and Potency
BMS-777607 exhibits high affinity for c-Met and the TAM family kinases. Its selectivity has been

characterized in various cell-free and cell-based assays.

Kinase Target IC50 (nM) Assay Type Reference

Primary Targets

c-Met 3.9 Cell-free [3][6]

Axl 1.1 Cell-free [3][6]

Ron 1.8 Cell-free [3][6]

Tyro3 4.3 Cell-free [3][6]

c-Met

(autophosphorylation)
20

Cell-based (GTL-16

lysates)
[3][6]

c-Met (HGF-

stimulated)
<1

Cell-based (PC-3,

DU145)
[3][6]

Off-Target Kinases

Mer 14.0 Not Specified

Flt-3 16 Not Specified

Aurora B 78 Not Specified

Lck 120 Not Specified

VEGFR-2 180 Not Specified
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Table 1: In vitro potency of BMS-777607 against various kinases. The data demonstrates high

potency against the intended targets with significantly lower activity against other kinases,

indicating a favorable selectivity profile.

Downstream Signaling Pathway Inhibition
Inhibition of c-Met and Axl by BMS-777607 leads to the suppression of major downstream

signaling pathways that are critical for cell growth and survival.

Cell Membrane

Cytoplasm

c-Met

PI3K

RAS

Axl

BMS-777607

Akt

Cell SurvivalMigration & Invasion

RAF

MEK

ERK

Cell Proliferation
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Figure 1: BMS-777607 inhibits the c-Met and Axl signaling pathways.

BMS-777607 has been shown to effectively inhibit the phosphorylation of Akt, and Extracellular

signal-regulated kinase (ERK) in a dose-dependent manner in various cancer cell lines.[2]

In Vitro and In Vivo Efficacy
The inhibitory action of BMS-777607 on its target pathways translates to significant anti-tumor

effects in both laboratory and animal models.

In Vitro Cellular Effects
Cellular Effect Cell Lines

Effective
Concentration

Reference

Inhibition of Cell

Scattering
PC-3, DU145 0.1 - 0.5 µM [2]

Inhibition of Cell

Migration
PC-3, DU145 IC50 < 0.1 µM [2]

Inhibition of Cell

Invasion
PC-3, DU145 IC50 < 0.1 µM [2]

Reduced Cell Viability U118MG, SF126 12.5 µM [1]

Induction of Apoptosis U118MG, SF126 12.5 µM [1]

Induction of Polyploidy T-47D, ZR-75-1 5 µM

Table 2: Summary of in vitro cellular effects of BMS-777607.

In Vivo Anti-Tumor Activity
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Animal Model Tumor Type
Dosing
Regimen

Tumor Growth
Inhibition

Reference

Athymic Mice

Gastric Cancer

(GTL-16

xenograft)

6.25-50 mg/kg,

oral

Significant

reduction in

tumor volume

[3][6]

C3H/HeJ Mice
Fibrosarcoma

(KHT xenograft)
25 mg/kg/day

28.3% decrease

in lung tumor

nodules

[3][6]

Nude Mice

Glioblastoma

(SF126

xenograft)

30-100 mg/kg
56% tumor

volume reduction
[1]

Nude Mice

Glioblastoma

(U118MG

xenograft)

30-100 mg/kg
>91% tumor

remission
[1]

Table 3: Summary of in vivo anti-tumor activity of BMS-777607.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments cited in the characterization of BMS-777607.

In Vitro Kinase Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of BMS-777607

on c-Met kinase.

Preparation Reaction Detection

Prepare Kinase Buffer,
ATP, Substrate, and

BMS-777607 dilutions

Combine c-Met enzyme,
substrate, and
BMS-777607

Incubate at 30°C Add 33P γ-ATP
to initiate reaction Incubate at 30°C Stop reaction with

cold TCA
Measure 33P incorporation

(Scintillation counting) Calculate IC50

Click to download full resolution via product page
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Figure 2: Workflow for a typical in vitro kinase assay.

Materials:

Recombinant c-Met kinase

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

Poly(Glu/Tyr) substrate

ATP and [γ-33P]ATP

BMS-777607 stock solution (in DMSO)

Trichloroacetic acid (TCA)

Procedure:

Prepare serial dilutions of BMS-777607 in kinase buffer.

In a reaction plate, combine the recombinant c-Met enzyme, poly(Glu/Tyr) substrate, and the

BMS-777607 dilutions.

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding cold TCA to precipitate the proteins.

Filter the reaction mixture and wash to remove unincorporated [γ-33P]ATP.

Measure the amount of 33P incorporated into the substrate using a scintillation counter.

Plot the percentage of inhibition against the BMS-777607 concentration to determine the

IC50 value.[4]

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Materials:

Cancer cell lines of interest

Complete cell culture medium

BMS-777607

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well plates

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of BMS-777607 for the desired duration (e.g., 24-

72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

convert MTT to formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Western Blotting
This technique is used to detect the phosphorylation status of target proteins.

Materials:

Cell lysates from BMS-777607-treated and untreated cells

SDS-PAGE gels and electrophoresis apparatus
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Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Lyse cells and determine protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C. A typical dilution for anti-p-

AXL (C89E7) rabbit antibody is 1:50.[5]

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of BMS-

777607 in a mouse model.
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Model Setup

Treatment Phase

Endpoint Analysis

Culture Cancer Cells

Subcutaneous or
orthotopic implantation

of cells into mice

Allow tumors to
reach a palpable size

Randomize mice into
treatment and control groups

Administer BMS-777607
(e.g., oral gavage)
and vehicle control

Monitor tumor volume
and animal well-being

Sacrifice mice at
predefined endpoint

Excise and weigh tumors

Perform IHC, Western blot,
etc. on tumor tissue

Click to download full resolution via product page

Figure 3: General workflow for an in vivo xenograft study.
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Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

BMS-777607

Vehicle for drug formulation (e.g., DMSO and PEG300)[5]

Calipers for tumor measurement

Procedure:

Inject cancer cells subcutaneously or orthotopically into mice.

Once tumors reach a specified volume, randomize the mice into treatment and control

groups.

Administer BMS-777607 at the desired dose and schedule (e.g., daily oral gavage). The

control group receives the vehicle.

Measure tumor dimensions with calipers regularly to calculate tumor volume.

Monitor the animals for any signs of toxicity.

At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry, western blotting).

Clinical Development
BMS-777607, also known as ASLAN002, has been evaluated in a Phase 1 clinical trial in

patients with advanced or metastatic solid tumors (NCT01721148).[1][2] The study aimed to

determine the maximum tolerated dose, safety, and pharmacokinetics of the compound.[2] The

results indicated that ASLAN002 was well-tolerated, with the most common adverse events

being nausea, fatigue, and constipation.[1] The recommended Phase 2 dose was established

at 300 mg twice daily.[4] The trial also showed preliminary signs of anti-tumor activity, with

some patients experiencing long-term stable disease and partial responses.[7]
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Conclusion
BMS-777607 is a potent and selective inhibitor of the c-Met and Axl signaling pathways with

significant anti-tumor activity in a range of preclinical models. Its ability to modulate key drivers

of cancer progression underscores the therapeutic potential of targeting these pathways. The

data and protocols presented in this guide provide a comprehensive resource for researchers

and drug development professionals working to further elucidate the role of c-Met and Axl in

oncology and to advance the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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